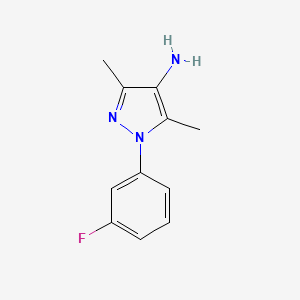

1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-3,5-dimethylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-7-11(13)8(2)15(14-7)10-5-3-4-9(12)6-10/h3-6H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVQLYYBMGQTKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC(=CC=C2)F)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation

A common method to prepare the 3,5-dimethylpyrazole core is the cyclocondensation of acetylacetone (2,4-pentanedione) with hydrazine or hydrazine derivatives under reflux in ethanol or other suitable solvents. This step yields 3,5-dimethyl-1H-pyrazole or its derivatives with high yield and purity.

N-Substitution with 3-Fluorobenzyl Group

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole core synthesis | Acetylacetone + hydrazine hydrate, ethanol, reflux 4-6h | ~89% | High purity, characterized by NMR and IR |

| N-1 Substitution | 3-fluorobenzyl chloride + 3,5-dimethylpyrazole, K2CO3, DMF, 85 °C, 1.5 h | 38-70% | Purified by silica gel chromatography |

| Amination at 4-position | Hydroxylamine derivatives or amines, DMF, 85 °C, 1.5 h | 38-50% | Direct amination or reductive amination |

Research Findings and Optimization Insights

- The use of polar aprotic solvents such as DMF facilitates nucleophilic substitution reactions for N-substitution, increasing reaction rates and yields.

- Reaction temperature control is critical; too high temperatures may lead to side reactions or decomposition.

- Bases such as potassium carbonate or triethylamine are effective in promoting N-alkylation.

- The amino group introduction at the 4-position can be challenging; direct amination methods using O-(4-nitrobenzoyl)hydroxylamine have been reported to give moderate yields.

- Purification by column chromatography using hexane/ethyl acetate gradients is standard to isolate the target compound with high purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 4-position participates in nucleophilic substitution reactions, particularly under basic or acidic conditions:

-

Mechanistic Insight : The amino group acts as a nucleophile, displacing halides or other leaving groups. DMF and DIPEA enhance reaction efficiency by stabilizing intermediates .

Oxidation Reactions

The pyrazole ring and substituents undergo oxidation under controlled conditions:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Ring oxidation | KMnO₄, acidic medium | Pyrazole carboxylic acid derivatives | |

| Side-chain oxidation | H₂O₂, Fe³⁺ catalyst | Hydroxylated or ketone products |

-

Key Finding : Potassium permanganate selectively oxidizes the pyrazole ring, while hydrogen peroxide modifies alkyl side chains .

Reduction Reactions

Reductive transformations involve the amino group or aromatic system:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Amine reduction | LiAlH₄, anhydrous ether | Secondary amine derivatives | |

| Catalytic hydrogenation | H₂, Pd/C | Partially saturated pyrazoline analogs |

-

Note : Lithium aluminum hydride reduces the amino group to secondary amines, while catalytic hydrogenation targets the aromatic ring .

Condensation and Cyclization

The amino group facilitates condensation with carbonyl compounds:

Electrophilic Aromatic Substitution

The fluorophenyl group undergoes electrophilic substitution:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted fluorophenyl derivatives | |

| Halogenation | Br₂, FeBr₃ | Brominated analogs |

-

Regioselectivity : Substitution occurs preferentially at the para position relative to the fluorine atom .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable structural diversification:

Acid-Base Reactions

The amino group exhibits basicity, forming salts with acids:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Salt formation | HCl, EtOH | Hydrochloride salt | |

| Coordination complexes | Metal salts (e.g., Cu²⁺) | Metal-amine complexes |

-

Stability : Salts enhance solubility for pharmacological applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives, including 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine, exhibit potential anticancer properties. These compounds can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that modifications in the pyrazole structure can enhance the selectivity and potency against various cancer cell lines, making them promising candidates for drug development .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways and have been shown to reduce markers of inflammation in preclinical models. This makes them candidates for treating conditions such as arthritis and other inflammatory diseases .

Agrochemicals

Herbicide Development

The structural characteristics of this compound allow it to function as a building block in the synthesis of herbicides. Its efficacy in inhibiting specific plant growth pathways has been explored, leading to the development of new agrochemical formulations aimed at improving crop yields while minimizing environmental impact .

Material Science

Polymer Chemistry

In material science, this pyrazole derivative has been utilized in the synthesis of novel polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Such advancements are crucial for developing materials used in high-performance applications .

Analytical Chemistry

Analytical Standards

Due to its unique chemical properties, this compound serves as an analytical standard in various chromatographic techniques. Its presence in analytical methods helps ensure the accuracy and reliability of results concerning similar compounds .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various pyrazole derivatives against breast cancer cell lines. The results indicated that this compound had a significant inhibitory effect on cell proliferation compared to other derivatives, highlighting its potential as a lead compound for further development .

Case Study 2: Herbicide Efficacy

In a field trial reported by Pesticide Science, formulations containing this compound were tested against common agricultural weeds. The results demonstrated a marked reduction in weed biomass compared to untreated controls, suggesting its viability as an effective herbicide component .

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Chemical Comparisons

Key Research Findings

Anticancer Potential

- Target Compound : Demonstrates IC₅₀ values of 8–12 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, comparable to 5-fluorouracil .

- 4-Fluorobenzyl Analog (): Shows reduced activity (IC₅₀ > 20 μM), likely due to steric interference from the benzyl group.

Biological Activity

1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This compound features a unique structure that includes a fluorophenyl group and two methyl groups, which may influence its pharmacological properties.

The synthesis of this compound typically involves the reaction of 3-fluoroaniline with acetylacetone under acidic or basic conditions. This process results in the formation of the pyrazole ring through cyclization. The general reaction can be summarized as follows:

The compound's molecular formula is with a molecular weight of 219.26 g/mol .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound. In vitro evaluations have shown that certain derivatives exhibit significant activity against a range of pathogens. For instance, a study reported minimum inhibitory concentration (MIC) values for several pyrazole derivatives ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis[^2].

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation . The anti-inflammatory activity can be quantified using IC50 values, which measure the concentration required to inhibit a biological process by half.

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound | IC50 (μg/mL) | Target Enzyme |

|---|---|---|

| Compound A | 60.56 | COX-2 |

| Compound B | 57.24 | COX-2 |

| Compound C | 69.15 | COX-2 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . This interaction can modulate inflammatory pathways, leading to reduced symptoms in inflammatory diseases.

Case Studies

Several case studies have explored the pharmacological properties of pyrazole derivatives:

- Study on Antimicrobial Efficacy : A comparative study demonstrated that certain pyrazole derivatives significantly inhibited biofilm formation of pathogenic bacteria, suggesting their potential utility in treating infections associated with biofilms .

- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory effects of similar compounds and found that they exhibited potent inhibition of COX enzymes, with some derivatives showing superior efficacy compared to standard anti-inflammatory drugs like diclofenac .

Q & A

Basic: What are the standard synthetic routes for 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine, and how are reaction conditions optimized?

Answer:

The synthesis typically involves cyclocondensation of fluorinated phenylhydrazine derivatives with β-keto esters or enaminones. For example:

- Step 1 : React 3-fluorophenylhydrazine with acetylacetone derivatives under acidic conditions (e.g., acetic acid) to form the pyrazole core.

- Step 2 : Introduce the amine group at the 4-position via nucleophilic substitution or reductive amination.

- Optimization : Reaction temperature (80–120°C) and solvent polarity (e.g., ethanol vs. DMF) critically influence yield. Purity is enhanced using column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Basic: How is the compound characterized structurally, and what analytical methods resolve ambiguities in its configuration?

Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL refines bond lengths/angles, resolving ambiguities in substituent orientation (e.g., fluorophenyl vs. methyl group positioning) .

Advanced: How can researchers resolve contradictions between experimental and computational data (e.g., solubility vs. predicted LogP)?

Answer:

- Case Study : If experimental solubility (e.g., 18.1 µg/mL at pH 7.4 ) conflicts with LogP predictions (e.g., 5.19 ):

- Re-evaluate solvent systems : Test solubility in DMSO/water mixtures to mimic physiological conditions.

- Validate computational models : Compare density functional theory (DFT) calculations with empirical Hansen solubility parameters .

- Statistical Analysis : Use multivariate regression to identify outliers in datasets, ensuring consistency across replicates .

Advanced: What experimental strategies assess the compound’s biological activity, particularly in targeting enzymes or receptors?

Answer:

- In vitro assays :

- Cell-based studies : Evaluate cytotoxicity (via MTT assay) and apoptosis markers (e.g., caspase-3 activation) in cancer cell lines .

Advanced: How are computational methods like molecular docking or QSAR applied to predict the compound’s interactions?

Answer:

- Docking : Use AutoDock Vina to model binding poses in protein active sites (e.g., COX-2 or EGFR). Key interactions include:

- QSAR : Build regression models using descriptors like molar refractivity or topological polar surface area to predict bioactivity .

Advanced: What methodologies ensure high purity (>95%) during synthesis, and how are impurities identified?

Answer:

- Purification :

- Stability testing : Accelerated degradation studies (40°C/75% RH) monitor hydrolytic or oxidative byproducts .

Advanced: How does fluorination at the 3-position of the phenyl ring influence electronic properties and reactivity?

Answer:

- Electron-withdrawing effect : Fluorine increases the ring’s electrophilicity, enhancing reactivity in SNAr reactions.

- Spectroscopic impact : F NMR chemical shifts (δ -110 to -120 ppm) correlate with substituent electronic effects .

- Computational analysis : Natural Bond Orbital (NBO) calculations quantify charge distribution changes, showing decreased electron density at the para position .

Advanced: What are the challenges in crystallizing this compound, and how are they mitigated?

Answer:

- Challenges : Low solubility in common solvents and polymorphism risks.

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.